N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-10-3-4-11(2)14(7-10)18-21-22-19(27-18)20-17(24)16-9-12-8-13(23(25)26)5-6-15(12)28-16/h3-9H,1-2H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVXOUIIPYCPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzothiophene Ring: The benzothiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and thiophene derivatives.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted oxadiazole or benzothiophene derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
describes four 1,3,4-oxadiazole derivatives (7c–7f) with structural similarities to the target compound. Key differences include:
| Property | Target Compound | Compound 7c (C₁₆H₁₇N₅O₂S₂) | Compound 7f (C₁₇H₁₉N₅O₂S₂) |
|---|---|---|---|
| Molecular Weight | 406.41 g/mol | 375 g/mol | 389 g/mol |
| Core Heterocycle | 1,3,4-Oxadiazole + Benzothiophene | 1,3,4-Oxadiazole + Thiazole | 1,3,4-Oxadiazole + Thiazole |
| Substituents | 2,5-Dimethylphenyl, Nitrobenzothiophene | Sulfanylpropanamide, Methylphenyl | Sulfanylpropanamide, 2,5-Dimethylphenyl |
| Melting Point | Not reported | 134–140°C | 175–178°C |
Key Observations :
Functional Comparison with Thiosemicarbazide Derivatives
and highlight heterocycles like 1,3,4-thiadiazoles and triazoles derived from thiosemicarbazides. For example:
Comparison with Target Compound :
- Bioactivity : The target compound’s nitro group may confer herbicidal or antimicrobial activity, akin to nitrated heterocycles in . However, its specific biological profile remains uncharacterized in the provided evidence.
- Synthetic Routes : Unlike the thiosemicarbazides in –3 (synthesized via cyclocondensation), the target compound likely requires nitration and Suzuki coupling for its benzothiophene and oxadiazole segments.
Physicochemical Properties and Stability
- Melting Points : The target compound’s melting point is unreported, but analogues in show melting points between 134–178°C, influenced by substituent rigidity . The nitro group in the target compound may elevate its melting point due to increased intermolecular interactions.
- Spectroscopic Data: Similar compounds in were characterized via IR (C=O stretches at 1650–1680 cm⁻¹), NMR (aromatic protons at δ 6.8–8.1 ppm), and EI-MS (m/z 375–389) . The target compound’s nitro group would likely produce distinct IR peaks (~1520 cm⁻¹ for NO₂) and downfield-shifted NMR signals.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound features a complex structure characterized by an oxadiazole ring and a nitro-substituted benzothiophene moiety. Its molecular formula is , with a molecular weight of approximately 368.41 g/mol. The presence of the oxadiazole ring contributes to its potential biological activity, particularly in medicinal applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It may bind to receptors influencing cell signaling pathways, thereby modulating physiological responses.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| Study 2 | A549 (Lung) | 15 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : It exhibits significant inhibitory effects against gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis.
- Fungal Activity : Preliminary studies suggest antifungal activity against species such as Candida albicans.
Case Study 1: Cancer Treatment
In a preclinical model involving xenograft tumors derived from human breast cancer cells, treatment with this compound resulted in a notable reduction in tumor volume compared to control groups. This study supports the compound's potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it reduced bacterial counts significantly in vitro and showed promise for further development as an antimicrobial agent.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the oxadiazole ring (δ 8.1–8.5 ppm) and nitro group (δ 7.9–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~435.3 for C₂₀H₁₅N₄O₄S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies byproducts .
Advanced Consideration
X-ray crystallography (if crystalline) provides absolute conformation, critical for structure-activity relationship (SAR) studies. However, nitro groups may complicate crystallization due to hygroscopicity .
How can researchers evaluate the compound’s potential biological activity, such as anticancer effects?
Q. Basic Research Focus
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The oxadiazole and nitro groups are associated with DNA intercalation or topoisomerase inhibition .
- Target Identification : Use fluorescence quenching or surface plasmon resonance (SPR) to assess binding to biological targets like kinases or DNA .
Advanced Consideration
Mechanistic studies require in vivo models (e.g., xenografts) and transcriptomic profiling to identify pathways affected. Compare results with structurally similar derivatives (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .
How can computational modeling enhance understanding of this compound’s interactions?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to targets (e.g., EGFR or PARP) using AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance binding affinity to hydrophobic pockets .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or stability .
How should researchers address contradictions in reported bioactivity data?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Differences : Validate compound purity via HPLC and elemental analysis. Trace solvents (e.g., DMF residues) can artifactually inhibit enzymes .
What are the stability and storage requirements for this compound?
Q. Basic Research Focus
- Stability : The nitro group is photosensitive. Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent degradation .
- Solubility : Prefer DMSO for stock solutions (tested at 10 mM), but avoid prolonged storage due to hygroscopicity .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Byproduct Formation : Optimize stoichiometry (1.2:1 molar ratio for coupling steps) and employ continuous flow systems to minimize side reactions .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with organocatalysts for amidation .
How can reaction mechanisms be elucidated for key synthetic steps?
Q. Advanced Research Focus
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the oxadiazole ring .
- Kinetic Studies : Monitor intermediates via time-resolved FT-IR or LC-MS to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
